molecular formula C8H11KO5S B8117055 Potassium;methanesulfonate;2-methoxyphenol

Potassium;methanesulfonate;2-methoxyphenol

Cat. No.: B8117055
M. Wt: 258.34 g/mol
InChI Key: MXBYQSAGWRXDAC-UHFFFAOYSA-M
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Description

Potassium methanesulfonate 2-methoxyphenol is a compound that combines the properties of potassium methanesulfonate and 2-methoxyphenol Potassium methanesulfonate is a salt of methanesulfonic acid, known for its strong acidity and stability

Chemical Reactions Analysis

Types of Reactions

Potassium methanesulfonate and 2-methoxyphenol undergo various chemical reactions, including:

    Oxidation: 2-methoxyphenol can be oxidized to form quinones.

    Reduction: Reduction of 2-methoxyphenol can yield catechol.

    Substitution: Both compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation of 2-methoxyphenol: Produces quinones.

    Reduction of 2-methoxyphenol: Produces catechol.

    Substitution reactions: Can yield various alkylated or acylated derivatives.

Scientific Research Applications

Potassium methanesulfonate and 2-methoxyphenol have diverse applications in scientific research:

Mechanism of Action

The mechanism of action for these compounds varies based on their application:

    Potassium methanesulfonate: Acts as a catalyst by providing a stable ionic environment for reactions.

    2-methoxyphenol: Exerts its effects through antioxidant activity, scavenging free radicals, and modulating enzymatic pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Sodium methanesulfonate: Similar to potassium methanesulfonate but with sodium as the cation.

    Phenol: Similar to 2-methoxyphenol but lacks the methoxy group.

Uniqueness

    Potassium methanesulfonate: Offers better solubility and stability compared to sodium methanesulfonate.

    2-methoxyphenol: The presence of the methoxy group enhances its antioxidant properties compared to phenol.

Properties

IUPAC Name

potassium;methanesulfonate;2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2.CH4O3S.K/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4;/h2-5,8H,1H3;1H3,(H,2,3,4);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYQSAGWRXDAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O.CS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11KO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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